

An In-depth Technical Guide to the Chemical Identity of Hasubanonine

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This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical identifiers, structural data, and synthetic pathways related to **Hasubanonine**.

Core Chemical Identifiers

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan class.[1] It has been isolated from plants of the Stephania genus, such as Stephania japonica.[1] The following table summarizes its key chemical identifiers.



Identifier	Value	Source
CAS Number	1805-85-2	[2][3]
IUPAC Name	(1S,10S)-3,4,11,12- tetramethoxy-17-methyl-17- azatetracyclo[8.4.3.0 ¹ ,1 ⁰ .0 ² , ⁷]he ptadeca-2(7),3,5,11-tetraen- 13-one	[2]
Systematic IUPAC Name	3,4,7,8-Tetramethoxy-17- methyl-7,8- didehydrohasubanan-6-one	[3]
Molecular Formula	C21H27NO5	[2][3]
Molecular Weight	373.449 g·mol ^{−1}	[3]
Canonical SMILES	CN1CC[C@@]23[C@@]1(CC C4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC	[2]
Isomeric SMILES	O=C4C(\OC)=C(\OC) [C@]23N(CC[C@@]3(c1c(ccc(OC)c1OC)CC2)C4)C	[3]
InChl	InChI=1S/C21H27NO5/c1-22- 11-10-20-12-14(23)17(25- 3)19(27-5)21(20,22)9-8-13-6- 7-15(24-2)18(26- 4)16(13)20/h6-7H,8-12H2,1- 5H3/t20-,21+/m0/s1	[2][3]
InChlKey	DXUSNRCTWFHYFS- LEWJYISDSA-N	[2][3]

Experimental Protocols: A Glimpse into Total Synthesis



The total synthesis of (±)-hasubanonine has been accomplished, with a key strategic element being the construction of a phenanthrene intermediate.[1][4] While detailed, step-by-step laboratory protocols are beyond the scope of this guide, the general methodology is outlined below.

Synthetic Strategy Overview:

A notable approach to the total synthesis of (\pm) -hasubanonine involves the following key transformations[1][4]:

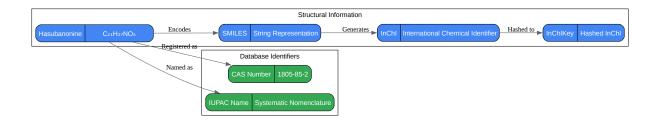
- Formation of a Phenanthrene Intermediate: This is achieved through a sequence of reactions including a Suzuki coupling, a Wittig olefination, and a ring-closing metathesis.[1][4]
- Dearomatization: The phenanthrene intermediate undergoes dearomatization via an oxidative phenolic coupling.[1]
- Anionic Oxy-Cope Rearrangement: This rearrangement is a crucial step in forming the core structure.[1]
- Acid-Promoted Cyclization: The final step involves a cyclization reaction promoted by acid to yield hasubanonine.[1] It was noted that the strength of the acid is critical to suppress the formation of an undesired rearranged product.[1]

The enantioselective total synthesis of (–)-hasubanonine has also been reported, providing access to the natural enantiomer.[5][6]

Visualizing Chemical Information and Synthesis Logic

To better illustrate the relationships between the various chemical identifiers and the synthetic workflow, the following diagrams are provided.

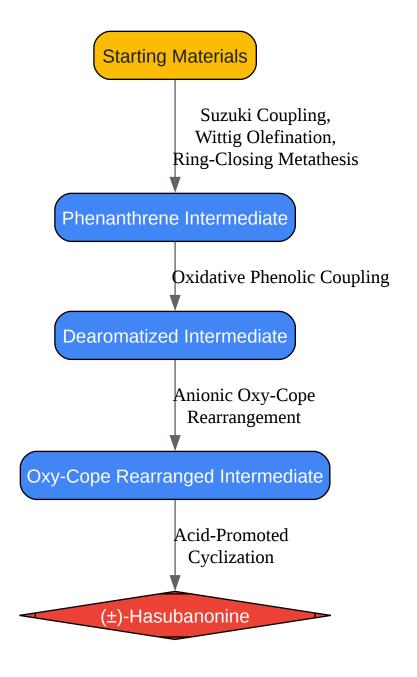




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Caption: Relationship between **Hasubanonine**'s chemical identifiers.





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Caption: Simplified workflow for the total synthesis of (±)-Hasubanonine.

Pharmacological Context

Structurally, **hasubanonine** shares some resemblance with morphine alkaloids; however, it has not been found to possess analgesic activity.[1] There is scientific interest in the unnatural enantiomer of **hasubanonine** as a potential painkiller.[3][7] Research into the broader hasubanan alkaloid family has explored activities such as opioid receptor affinity, anti-HBV, and antimicrobial effects.[8]



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